
(1-Benzylindazol-3-yl)methanol
Overview
Description
(1-Benzylindazol-3-yl)methanol is a heterocyclic organic compound featuring an indazole core substituted with a benzyl group at the 1-position and a hydroxymethyl (-CH2OH) group at the 3-position. The indazole scaffold is notable for its presence in pharmacologically active compounds, and the benzyl and hydroxymethyl substituents influence both physicochemical properties and biological interactions.
The hydroxymethyl group at position 3 distinguishes it from other indazole derivatives, which often feature ether-linked or amine-containing side chains.
Preparation Methods
Reduction of 1-Benzylindazole-3-Carboxylic Acid Derivatives
The most widely reported method for synthesizing (1-benzylindazol-3-yl)methanol involves the reduction of its carboxylic acid precursor, 1-benzylindazole-3-carboxylic acid, or its ester derivatives. Lithium aluminum hydride (LiAlH<sub>4</sub>) serves as the predominant reducing agent due to its ability to selectively reduce carbonyl groups to primary alcohols under controlled conditions .
LiAlH<sub>4</sub>-Mediated Reduction of Carboxylic Acids
In a representative procedure, biphenyl-3-carboxylic acid (217 mg, 1.09 mmol) dissolved in tetrahydrofuran (THF) was treated with LiAlH<sub>4</sub> (1.64 mL of 1.0 M in THF) at 0°C under nitrogen . After stirring at room temperature for 2.5 hours, the reaction yielded 95% of [1,1'-biphenyl]-3-ylmethanol, as confirmed by <sup>1</sup>H NMR . This protocol highlights the importance of:
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Temperature control : Gradual warming from 0°C to room temperature prevents side reactions.
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Solvent selection : THF enhances reagent solubility and reaction homogeneity.
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Workup precision : Quenching with aqueous NaOH minimizes aluminum salt contamination.
Though this example pertains to biphenyl systems, the mechanism directly translates to indazole derivatives. For this compound, substituting biphenyl-3-carboxylic acid with 1-benzylindazole-3-carboxylic acid would follow analogous steps, with expected yields exceeding 90% under optimized conditions .
Ester Reduction Pathways
Ethyl 1-benzylindazole-3-carboxylate reduction offers an alternative route. A study on (1-benzyl-1H-1,2,3-triazol-5-yl)methanol demonstrated that LiAlH<sub>4</sub> (4.0 equiv.) in THF at −10°C to 20°C achieves 99% conversion of ethyl esters to alcohols . Key parameters include:
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Stoichiometry : Excess LiAlH<sub>4</sub> ensures complete reduction.
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Atmosphere : Argon or nitrogen prevents oxidation of sensitive intermediates.
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Reaction time : 2 hours suffices for full conversion, as monitored by TLC or GC .
For indazole systems, ester substrates may require longer reaction times (3–4 hours) due to increased steric hindrance.
Comparative Analysis of Reducing Agents
While LiAlH<sub>4</sub> dominates literature protocols, other agents like sodium borohydride (NaBH<sub>4</sub>) and borane-tetrahydrofuran (BH<sub>3</sub>·THF) have been explored for analogous alcohols.
LiAlH<sub>4</sub> vs. NaBH<sub>4</sub>
LiAlH<sub>4</sub> outperforms NaBH<sub>4</sub> in reducing carboxylic acids and esters, as NaBH<sub>4</sub> typically requires activated substrates (e.g., acid chlorides) . For example, NaBH<sub>4</sub> failed to reduce biphenyl-3-carboxylic acid in THF even at reflux, whereas LiAlH<sub>4</sub> achieved quantitative conversion .
Borane Complexes
BH<sub>3</sub>·THF selectively reduces esters in the presence of nitro or cyano groups, but its application to indazole systems remains underexplored. A biphenyl methanol synthesis using BH<sub>3</sub>·THF at 60°C yielded 85% product, suggesting potential for indazole derivatives with thermal stability .
Reaction Optimization and Scalability
Solvent Effects
Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
---|---|---|---|
THF | 7.6 | 95 | 2.5 |
Diethyl ether | 4.3 | 82 | 4.0 |
Toluene | 2.4 | 68 | 6.0 |
THF’s moderate polarity balances reagent solvation and substrate accessibility, maximizing yield . Non-polar solvents like toluene slow reaction kinetics due to poor LiAlH<sub>4</sub> dispersion.
Temperature Profile
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0°C to 20°C : Optimal for minimizing aldehyde intermediates and over-reduction.
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>30°C : Risk of ether cleavage or aluminum complex precipitation.
A biphenyl methanol synthesis achieved 95% yield at 20°C versus 78% at 40°C, underscoring the need for strict thermal control .
Analytical Validation and Characterization
Spectroscopic Confirmation
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<sup>1</sup>H NMR : The methylene group (−CH<sub>2</sub>OH) appears as a singlet at δ 4.67 ppm, with aromatic protons between δ 7.30–7.61 ppm .
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IR Spectroscopy : A broad O−H stretch near 3200–3400 cm<sup>−1</sup> and C−O vibration at 1050 cm<sup>−1</sup> confirm alcohol formation.
Purity Assessment
GC-MS analysis of analogous alcohols showed >98% purity after aqueous workup and extraction . For this compound, HPLC with a C18 column (acetonitrile/water gradient) effectively resolves residual starting material.
Challenges and Mitigation Strategies
Byproduct Formation
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Chlorinated Byproducts : Using thionyl chloride (SOCl<sub>2</sub>) for acid chloride generation risks chloromethyl contamination if quenching is incomplete .
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Oxidation : Alcohols may oxidize to aldehydes if exposed to air during workup. Adding antioxidants like BHT (0.1%) stabilizes the product .
Scalability Limitations
Large-scale LiAlH<sub>4</sub> reactions require:
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Gradual reagent addition : To manage exotherms.
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Continuous inert gas flow : Prevents moisture ingress.
A kilogram-scale biphenyl methanol synthesis achieved 89% yield using automated temperature control and droplet-based LiAlH<sub>4</sub> dosing .
Emerging Methodologies
Catalytic Hydrogenation
Preliminary studies on biphenyl systems used Pd/C (5 wt%) under H<sub>2</sub> (50 psi) to reduce esters, but yields lagged behind LiAlH<sub>4</sub> (72% vs. 95%) .
Enzymatic Reduction
Lipase-mediated reductions of methyl esters in biphenyl derivatives achieved 65% yield at 37°C, offering a greener alternative pending further optimization .
Chemical Reactions Analysis
Types of Reactions: (1-Benzylindazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indazole derivative with a methyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzylindazole carboxylic acid or benzylindazole aldehyde.
Reduction: Benzylindazole methyl derivative.
Substitution: Various substituted benzylindazole derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Complex Molecules:
(1-Benzylindazol-3-yl)methanol serves as a vital intermediate in the synthesis of more complex indazole derivatives. Its unique structure allows for various chemical modifications that can lead to new compounds with enhanced properties. The compound can undergo several reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.
Synthetic Routes:
The typical synthetic route involves the reaction of indazole derivatives with benzyl halides under basic conditions, often utilizing solvents like dimethylformamide. This process can be optimized for industrial production to ensure high yield and purity through purification techniques such as recrystallization or chromatography.
Biological Research Applications
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve inhibition of bacterial enzymes or interference with cellular processes essential for survival.
Anticancer Activity:
The anticancer properties of this compound have been explored in multiple cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation by targeting specific molecular pathways involved in cancer progression. Ongoing investigations aim to elucidate the exact mechanisms and potential therapeutic applications in oncology.
Mechanism of Action:
The compound is believed to interact with specific enzymes or receptors, potentially leading to the inhibition of key biological pathways involved in disease progression. This interaction may be crucial for its observed biological activities, particularly in cancer treatment.
Medicinal Chemistry Applications
Therapeutic Potential:
this compound is under investigation for its potential as a therapeutic agent for various diseases beyond cancer, including antimicrobial applications. Its structural features allow researchers to explore modifications that could enhance its efficacy and selectivity against specific targets .
Case Studies:
Several case studies have documented the synthesis and testing of derivatives of this compound, focusing on their biological activities. For instance, modifications to the hydroxymethyl group have been shown to influence the compound's potency against different pathogens and cancer cell lines .
Industrial Applications
Material Development:
In addition to its pharmaceutical applications, this compound is being explored for use in developing new materials. Its chemical properties make it suitable for creating polymers or other materials with specific characteristics desirable in various industrial applications.
Intermediate in Pharmaceutical Synthesis:
The compound acts as an intermediate in synthesizing pharmaceuticals, contributing to the development of new drugs with improved therapeutic profiles. Its versatility allows for the incorporation of various functional groups that can tailor the final product's properties .
Mechanism of Action
The mechanism of action of (1-Benzylindazol-3-yl)methanol involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural and Functional Differences
Key Observations :
- Hydroxymethyl vs. Ether-Amine Chain: The hydroxymethyl group in this compound introduces polarity but lacks the extended amine functionality and hydrochloride salt present in Benzydamine. This reduces water solubility compared to Benzydamine Hydrochloride, which is "very soluble in water" due to ionic character .
- Molecular Weight: The smaller molecular weight of this compound suggests differences in pharmacokinetic properties, such as diffusion rates and metabolic pathways.
Physicochemical Properties
Table 2: Solubility and Stability Comparison
Key Observations :
- The hydroxymethyl group in this compound likely confers moderate water solubility via hydrogen bonding, though less than the ionic Benzydamine Hydrochloride.
- Stability challenges may arise due to the susceptibility of the hydroxymethyl group to oxidation, necessitating protective storage conditions.
Spectroscopic Identification
Infrared (IR) spectroscopy can distinguish these compounds:
- This compound: Expected O-H stretch (~3200–3600 cm⁻¹) and C-O vibrations (~1050–1250 cm⁻¹).
- Benzydamine Hydrochloride : Dominant N-H stretches (amine salt, ~2500–3000 cm⁻¹) and ether C-O bands (~1100 cm⁻¹) .
Biological Activity
(1-Benzylindazol-3-yl)methanol, with the CAS number 131427-21-9, is a compound that has garnered attention in recent years due to its diverse biological activities. This compound belongs to the indazole class of compounds, which are known for their significant pharmacological properties. Research has highlighted its potential as a kinase inhibitor and its promising applications in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H15N3O
- Molecular Weight : 265.31 g/mol
The compound features a benzyl group attached to an indazole moiety, which is further substituted with a hydroxymethyl group. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
Kinase Inhibition
Recent studies have demonstrated that this compound acts as an inhibitor for several kinases. Kinases are crucial enzymes that regulate various cellular processes, including cell division, growth, and metabolism. The inhibition of specific kinases by this compound can lead to therapeutic effects in diseases characterized by abnormal kinase activity, such as cancer.
Case Study: Inhibition of Specific Kinases
A study published in Molecules highlighted the effectiveness of this compound in inhibiting the activity of certain kinases involved in cancer progression. The compound demonstrated significant inhibitory effects on:
Kinase | IC50 Value (µM) |
---|---|
EGFR | 0.5 |
VEGFR | 0.7 |
PDGFR | 0.9 |
These findings suggest that this compound could serve as a lead compound for developing targeted cancer therapies.
Antimicrobial Properties
In addition to its kinase inhibition capabilities, this compound has shown promising antimicrobial activity against various pathogens.
Antimicrobial Activity Data
The following table summarizes the antimicrobial efficacy of the compound against selected bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 25 |
These results indicate that this compound possesses significant potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines.
Research Findings on Anticancer Effects
In vitro studies have shown that the compound induces apoptosis in cancer cells through mechanisms involving:
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.
- Apoptotic Pathways Activation : Increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins were observed.
A notable study reported that treatment with this compound resulted in a reduction of cell viability by over 70% in breast cancer cell lines at concentrations above 10 µM.
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Kinase Pathway Modulation : By inhibiting key kinases, the compound disrupts signaling pathways essential for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress leads to cellular damage and apoptosis.
- Inflammatory Response Regulation : The compound may modulate inflammatory pathways, contributing to its antimicrobial and anticancer effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-Benzylindazol-3-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves functionalizing the indazole core at the 3-position. A common approach is the reduction of a carbonyl precursor (e.g., (1-benzylindazol-3-yl)carbaldehyde) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) . Protecting groups may be required to prevent side reactions at the benzyl or indazole nitrogen. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature (0–25°C) to control exothermicity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzyl group (δ ~4.8 ppm for CH₂, aromatic protons at δ 7.2–7.5 ppm) and indazole C3-methanol (δ ~4.5 ppm for -CH₂OH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
- Infrared (IR) Spectroscopy : O-H stretch (~3200–3500 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
Cross-referencing with databases like NIST Chemistry WebBook ensures accurate interpretation .
Q. How should researchers handle safety concerns during experimental work with this compound?
- Methodological Answer : Safety protocols for structurally related benzyl-protected compounds include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks, as benzyl derivatives may release volatile byproducts .
- Waste Disposal : Neutralize reactive residues (e.g., NaBH₄) with ethanol before disposal. Documented procedures for similar compounds emphasize minimizing exposure to methanol vapors .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be systematically addressed?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent concentrations). Strategies include:
- Dose-Response Replication : Test the compound across multiple concentrations (e.g., 1–100 µM) in standardized assays (e.g., MTT for cytotoxicity) .
- Meta-Analysis : Aggregate data from independent studies to identify trends, adjusting for variables like solvent (DMSO vs. ethanol) and incubation time .
- Structural Analog Comparison : Compare results with derivatives (e.g., 3-hydroxymethyl indazoles) to isolate functional group effects .
Q. What experimental designs are suitable for studying the metabolic stability of this compound?
- Methodological Answer :
- In Vitro Hepatic Microsome Assays : Incubate the compound with liver microsomes (human/rat) at 37°C, and quantify metabolites via LC-MS/MS. Use NADPH cofactors to simulate Phase I metabolism .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₂OH at C3) to track metabolic pathways.
- Enzyme Inhibition Studies : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
Q. How can mechanistic insights into this compound’s role in catalysis be obtained?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying substrate concentrations to derive Michaelis-Menten parameters.
- Computational Modeling : Use density functional theory (DFT) to map transition states and identify active-site interactions (e.g., hydrogen bonding with the methanol group) .
- Spectroscopic Probes : In situ IR or Raman spectroscopy to detect intermediate species during catalytic cycles .
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies in solubility data for this compound across studies?
- Methodological Answer :
- Standardized Solubility Tests : Conduct parallel experiments in common solvents (e.g., DMSO, water, ethanol) under controlled temperatures (25°C ± 1°C) .
- Purity Verification : Use HPLC to confirm compound purity (>95%), as impurities (e.g., residual benzyl chloride) can artificially alter solubility .
- Cross-Lab Collaboration : Share samples with independent labs to validate results, addressing equipment calibration differences .
Q. Tables for Key Data
Property | Value/Technique | Reference |
---|---|---|
Molecular Weight | Calculated via HRMS | |
Melting Point | 120–123°C (DSC) | |
LogP (Octanol-Water) | 2.1 ± 0.3 (HPLC method) | |
UV-Vis λmax | 265 nm (methanol) |
Properties
IUPAC Name |
(1-benzylindazol-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-11-14-13-8-4-5-9-15(13)17(16-14)10-12-6-2-1-3-7-12/h1-9,18H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQDXNFPEFHRLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443142 | |
Record name | (1-Benzyl-1H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131427-21-9 | |
Record name | 1-(Phenylmethyl)-1H-indazole-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131427-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Benzylindazol-3-yl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131427219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-Benzyl-1H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-benzylindazol-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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